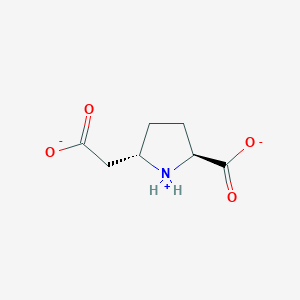
(5S)-5-(carboxymethyl)-L-proline(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-5-(carboxymethyl)-L-proline(1-) is an alpha-amino-acid anion that is the conjugate base of (2S,5S)-5-carboxymethylproline, obtained by deprotonation of the two carboxy groups and protonation of the endocyclic amino group. It is a conjugate base of a (5S)-5-(carboxymethyl)-L-proline.
Aplicaciones Científicas De Investigación
Biosynthesis of Beta-Lactam Antibiotics
(5S)-5-(Carboxymethyl)-L-proline(1-) is integral in the biosynthesis of the simplest carbapenem beta-lactam antibiotic, (5R)-carbapen-2-em-3-carboxylic acid. This compound is produced by the carA, carB, and carC gene products in Erwinia carotovora. Carbapenam synthetase, encoded by CarA, catalyzes the formation of (3S,5S)-carbapenam-3-carboxylic acid from (2S,5S)-5-carboxymethyl proline, a crucial step in antibiotic synthesis (Gerratana, Stapon, & Townsend, 2003). Similarly, the role of CarC in the stereoinversion process from L-proline to (5R)-carbapenem in beta-lactam antibiotics has been studied, providing insights into the transformation of L-proline derivatives (Stapon, Li, & Townsend, 2003).
Proline Metabolism and Stress Tolerance
Research on L-proline and its analogs, such as (5S)-5-(Carboxymethyl)-L-proline(1-), has highlighted their role in protein folding and stress responses. Proline biosynthesis pathways have been identified, with pyrroline-5-carboxylate reductase (P5CR) being a key enzyme in converting delta1-pyrroline-5-carboxylate (P5C) to L-proline (Nocek et al., 2005). Studies have also linked proline and its analogs to heat stress tolerance in crops, suggesting a protective role against environmental challenges (Kavi Kishor et al., 2022).
Enzymatic Reactions and Substrate Specificity
The interaction of 5-oxo-L-prolinase with various analogs of 5-oxo-L-proline, including (5S)-5-(Carboxymethyl)-L-proline(1-), provides insights into enzyme-substrate specificity and reactions in biological systems (Williamson & Meister, 1982). Additionally, the inhibition of 5-oxoprolinase by 2-imidazolidone-4-carboxylic acid, an analog of (5S)-5-(Carboxymethyl)-L-proline(1-), helps understand enzyme inhibition mechanisms (van der Werf, Stephani, Orlowski, & Meister, 1973).
Synthesis and Properties of Polypeptides
Research on the synthesis of high molecular weight polypeptides containing proline and its analogs, like (5S)-5-(Carboxymethyl)-L-proline(1-), contributes to understanding the structure and conformation of synthetic polypeptides (Iizuka, Uchida, Wakamatsu, & Ōya, 1993).
Biocatalysis and Functionalized Prolines
The biocatalytic versatility of enzymes like carboxymethylproline synthases (CMPSs) in the preparation of functionalized 5-carboxymethylproline derivatives illustrates the potential of (5S)-5-(Carboxymethyl)-L-proline(1-) in producing new biochemical compounds (Hamed et al., 2012).
Propiedades
Nombre del producto |
(5S)-5-(carboxymethyl)-L-proline(1-) |
|---|---|
Fórmula molecular |
C7H10NO4- |
Peso molecular |
172.16 g/mol |
Nombre IUPAC |
(2S,5S)-5-(carboxylatomethyl)pyrrolidin-1-ium-2-carboxylate |
InChI |
InChI=1S/C7H11NO4/c9-6(10)3-4-1-2-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/p-1/t4-,5-/m0/s1 |
Clave InChI |
LIZWYFXJOOUDNV-WHFBIAKZSA-M |
SMILES isomérico |
C1C[C@H]([NH2+][C@@H]1CC(=O)[O-])C(=O)[O-] |
SMILES canónico |
C1CC([NH2+]C1CC(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B1264217.png)
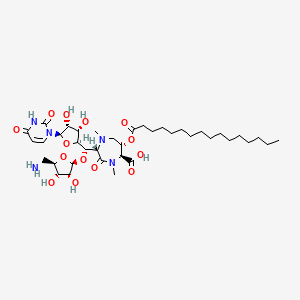

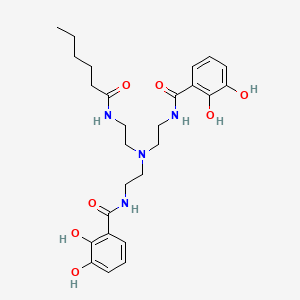

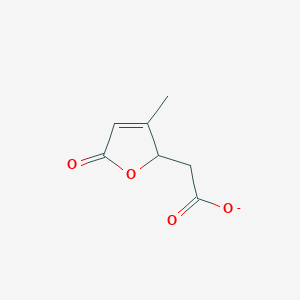
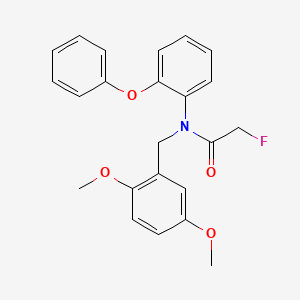
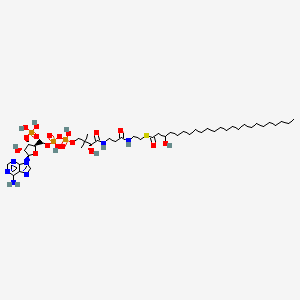
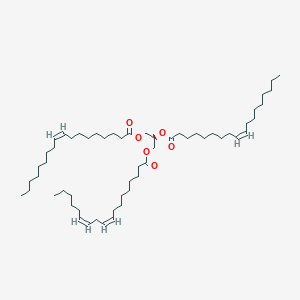
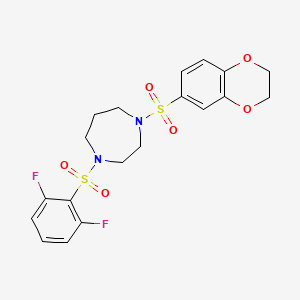
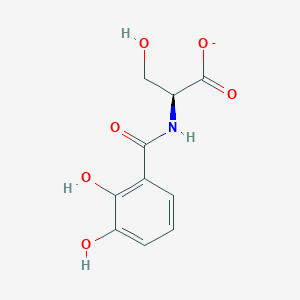
![(15R)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1264236.png)
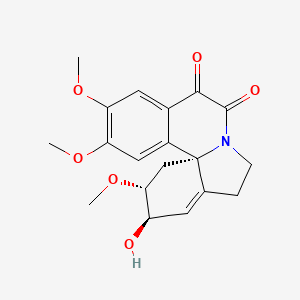
![1-octadecanoyl-2-[(10Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264241.png)